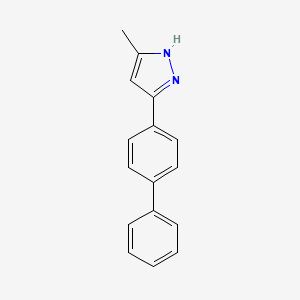

5-Biphenyl-4-yl-3-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Biphenyl-4-yl-3-methyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a series of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were synthesized in various steps with acceptable reaction procedures .Molecular Structure Analysis

Pyrazoles are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of the synthesized compounds can be characterized by physicochemical properties and spectral means .Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in the synthesis of bioactive chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be characterized by various methods, including IR and NMR spectroscopy .Aplicaciones Científicas De Investigación

Antiproliferative Agents

Pyrazole derivatives have demonstrated significant potential as antiproliferative agents, showing cytotoxic effects against breast cancer and leukemic cells. The study by Ananda et al. (2017) highlighted the synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, with one compound exhibiting maximum cytotoxicity, inducing apoptosis in cancer cells. This suggests the potential for developing small molecule inhibitors for leukemia and breast cancer treatment (Ananda et al., 2017).

Angiotensin II Receptor Antagonists

In cardiovascular research, 5-(biphenyl-4-ylmethyl)pyrazoles have been explored as potent angiotensin II antagonists. Almansa et al. (1997) synthesized a series of these compounds, identifying structural requirements essential for high affinity and potency as antihypertensive agents. One compound, in particular, showed high in vitro and in vivo potency, indicating its potential for clinical evaluation as an antihypertensive agent (Almansa et al., 1997).

Novel Inhibitors for Cancer and Inflammation

The search for novel inhibitors targeting cancer and inflammation has led to the exploration of pyrazole-based compounds. Thangarasu et al. (2019) synthesized novel pyrazole derivatives with anti-inflammatory and anti-breast cancer properties, validated through in silico and in vitro studies. This research emphasizes the role of pyrazole compounds in developing new therapeutics for inflammation and breast cancer (Thangarasu et al., 2019).

Corrosion Inhibitors

Pyrazole derivatives have also been identified as effective corrosion inhibitors. Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating high efficiency. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Chetouani et al., 2005).

Cross-Coupling Reactions

The stabilization of metal complexes by pyrazole-containing compounds has been utilized in catalyzing cross-coupling reactions. Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands used to stabilize palladium complexes. These complexes demonstrated catalytic activity in Suzuki–Miyaura cross-coupling reactions, suggesting the utility of pyrazole derivatives in enhancing the efficiency of such reactions (Ocansey et al., 2018).

Mecanismo De Acción

The mechanism of action of pyrazole derivatives can vary depending on the specific compound and its intended use. For instance, some pyrazole derivatives have been shown to exhibit cytotoxic activity against several human cell lines . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a synthesized pyrazole derivative .

Safety and Hazards

Propiedades

IUPAC Name |

5-methyl-3-(4-phenylphenyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-12-11-16(18-17-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGMAWITANWBEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B2695889.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclohexanecarboxamide](/img/structure/B2695895.png)

![6-Bromo-3-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695899.png)

![Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-](/img/structure/B2695902.png)